Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolo[4,3-b]pyridazine ring. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of an ester group suggests that the compound might have a fruity smell .Scientific Research Applications
Metabolism and Disposition Studies
- A study on the metabolism and disposition of a potent and selective GABA-Aalpha2/3 receptor agonist highlights the complex metabolic pathways involved in the biotransformation of similar triazolopyridazine derivatives. The research demonstrates extensive metabolism via multiple pathways including hydroxylation, N-deethylation, and direct N-glucuronidation, with metabolites excreted in urine and feces (Polsky-Fisher et al., 2006).
Pharmacokinetic and Toxicological Analysis
- In pharmacokinetic and toxicological contexts, studies like the one on mebeverine, an antispasmodic drug, reveal how similar compounds can lead to positive amphetamine results in fluorescence polarization immunoassay due to their metabolic pathways. This underscores the importance of understanding the metabolic products of chemical compounds for accurate toxicological analysis (Kraemer et al., 2001).
Endocrine Disrupting Properties
- Research on Ethylhexyl methoxycinnamate, a UV filter, discusses its widespread use in cosmetics and its endocrine-disrupting properties, highlighting the significance of studying similar compounds for potential environmental and health impacts. Identifying major metabolites in animal models and their presence in human samples emphasizes the importance of assessing exposure and effects on humans (Huang et al., 2019).
Neuroreceptor Binding Studies
- The quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers using [(18)f]p-MPPF, an analogous compound, showcases the potential of similar chemicals for neuroreceptor binding studies. This approach aids in the development of neuroimaging techniques for understanding receptor distributions and functions in the brain (Passchier et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-17(24)10-13(23)11-27-16-9-8-15-19-20-18(22(15)21-16)12-4-6-14(25-2)7-5-12/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWRHTPWJQVDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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